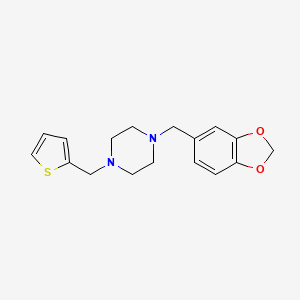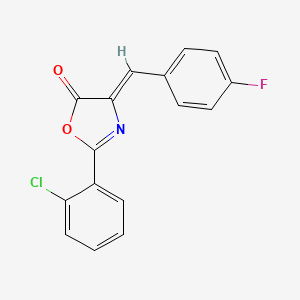
N'-cycloheptyl-N'-ethyl-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amine groups attached to an ethane backbone, with additional cycloheptyl and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the reaction of ethylenediamine with cycloheptyl and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced reactors and purification techniques, such as distillation and crystallization, helps in obtaining the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the reagents used
Aplicaciones Científicas De Investigación
N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes, which can act as catalysts in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form complexes with metal ions, which can then participate in catalytic cycles, enhancing the efficiency of biochemical reactions. Additionally, its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules contributes to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethylenediamine: A simpler analog with two methyl groups instead of cycloheptyl and ethyl substituents.
N,N-diethylethylenediamine: Contains two ethyl groups, offering different steric and electronic properties.
N,N-dicycloheptylethylenediamine: Features two cycloheptyl groups, providing increased steric hindrance.
Uniqueness
N’-cycloheptyl-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of substituents, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with molecular targets compared to its simpler analogs, potentially leading to novel applications in various fields.
Propiedades
IUPAC Name |
N'-cycloheptyl-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-4-15(12-11-14(2)3)13-9-7-5-6-8-10-13/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOKTMWZZHKJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)


![3-[(2-iodophenyl)carbamoyl]-3-(oxolan-2-yl)propanoic acid](/img/structure/B5128182.png)
![4-[4-(3-methoxypiperidine-1-carbonyl)phenoxy]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N'-[4-(4-methoxyphenyl)butan-2-yl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5128212.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
